molecular formula C9H10F2N2O2 B14030713 2-(4-(Difluoromethoxy)phenyl)acetohydrazide

2-(4-(Difluoromethoxy)phenyl)acetohydrazide

Cat. No.: B14030713
M. Wt: 216.18 g/mol
InChI Key: MMDGBOYBLZYJAT-UHFFFAOYSA-N
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Description

2-(4-(Difluoromethoxy)phenyl)acetohydrazide is a useful research compound. Its molecular formula is C9H10F2N2O2 and its molecular weight is 216.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10F2N2O2

Molecular Weight

216.18 g/mol

IUPAC Name

2-[4-(difluoromethoxy)phenyl]acetohydrazide

InChI

InChI=1S/C9H10F2N2O2/c10-9(11)15-7-3-1-6(2-4-7)5-8(14)13-12/h1-4,9H,5,12H2,(H,13,14)

InChI Key

MMDGBOYBLZYJAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NN)OC(F)F

Origin of Product

United States

Foundational & Exploratory

2-(4-(Difluoromethoxy)phenyl)acetohydrazide CAS 1575746-76-7 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-(Difluoromethoxy)phenyl)acetohydrazide (CAS 1575746-76-7) is a specialized fluorinated building block used primarily in the design of bioactive heterocyclic compounds. Distinguished by the presence of the difluoromethoxy (


) motif, this compound serves as a critical intermediate for medicinal chemists seeking to modulate lipophilicity and metabolic stability in drug candidates.[1][2][3] Unlike its methoxy (

) or trifluoromethoxy (

) analogs, the difluoromethoxy group acts as a lipophilic hydrogen bond donor, offering unique binding interactions within enzyme active sites.

This guide details the physicochemical profile, synthetic pathways, and downstream reactivity of this compound, providing researchers with a self-validating roadmap for its application in lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The integration of the difluoromethoxy group alters the electronic and steric landscape of the phenylacetohydrazide scaffold. The following data consolidates vendor specifications with predicted properties derived from structural class analysis.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name 2-[4-(Difluoromethoxy)phenyl]acetohydrazide
Molecular Formula

Free base
Molecular Weight 216.18 g/mol Free base
Appearance White to off-white crystalline solid
Melting Point 118–122 °C (Predicted range)Class-typical for para-substituted phenylacetohydrazides
Solubility DMSO, Methanol, EthanolLimited water solubility
LogP (Predicted) ~1.28Moderate lipophilicity
H-Bond Donors 3Hydrazide

, Amide

,

H-Bond Acceptors 4Carbonyl

, Hydrazide

, Ether

, Fluorines
The Difluoromethoxy Advantage

The


 substituent is not merely a lipophilic spacer.[1][2][3] It functions as a Lipophilic Hydrogen Bond Donor .[2][4] The acidity of the 

proton allows it to participate in weak hydrogen bonding with protein acceptors (e.g., backbone carbonyls), a feature absent in

or

groups. This can improve potency while simultaneously blocking metabolic

-dealkylation sites.

Synthetic Pathways

The synthesis of CAS 1575746-76-7 typically follows a convergent pathway starting from 4-hydroxyphenylacetic acid derivatives. The critical step is the introduction of the difluoromethyl group prior to hydrazide formation to avoid side reactions with the nucleophilic hydrazine.

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

Synthesis Start 4-Hydroxyphenylacetic Acid (Ester Derivative) Step1 Difluoromethylation (ClCF2H, Base) Start->Step1 Phase Transfer Catalysis Intermediate Ethyl 2-(4-(difluoromethoxy) phenyl)acetate Step1->Intermediate Step2 Hydrazinolysis (NH2NH2·H2O, EtOH) Intermediate->Step2 Reflux Product CAS 1575746-76-7 (Target Hydrazide) Step2->Product

Caption: Step-wise synthesis from phenolic precursors. The difluoromethylation step requires careful control of base concentration to prevent hydrolysis of the ester moiety.

Detailed Synthetic Protocol (Class-Adapted)

Note: This protocol is adapted from standard methodologies for phenylacetohydrazides and difluoromethylation chemistry.

Step 1: Difluoromethylation

  • Reagents: Ethyl 4-hydroxyphenylacetate (1.0 eq), Sodium chlorodifluoroacetate (1.5 eq),

    
     (2.0 eq).
    
  • Solvent: DMF/Water (9:1).

  • Procedure: Heat the mixture to 100°C. The sodium chlorodifluoroacetate decomposes to generate difluorocarbene (

    
    ) in situ, which inserts into the phenolic O-H bond.
    
  • Workup: Extract with ethyl acetate, wash with brine, and concentrate to yield the intermediate ester.

Step 2: Hydrazinolysis

  • Reagents: Intermediate ester (1.0 eq), Hydrazine hydrate (80%, 5.0 eq).

  • Solvent: Absolute Ethanol.

  • Procedure: Dissolve the ester in ethanol. Add hydrazine hydrate dropwise at room temperature. Reflux the mixture for 4–6 hours. Monitor by TLC (System:

    
     9:1).
    
  • Purification: Cool the reaction mixture. The hydrazide often precipitates as white crystals. Filter, wash with cold ethanol, and recrystallize from ethanol/water if necessary.

Reactivity & Functionalization[13]

The hydrazide moiety (


) is a "chemical chameleon," capable of reacting as a nucleophile or serving as a precursor for cyclization.
Core Reactivity Network

The following diagram illustrates the three primary transformation pathways for CAS 1575746-76-7: Schiff base formation, Diacylhydrazine formation, and Heterocycle synthesis.

Reactivity Core 2-(4-(Difluoromethoxy)phenyl) acetohydrazide R_Aldehyde + Aryl Aldehyde (EtOH, cat. AcOH) Core->R_Aldehyde R_AcidCl + Acid Chloride (TEA, DCM) Core->R_AcidCl R_CS2 + CS2 / KOH (Cyclization) Core->R_CS2 Prod_Schiff Hydrazone (Schiff Base) (Anticancer/Antimicrobial) R_Aldehyde->Prod_Schiff - H2O Prod_Diacyl 1,2-Diacylhydrazine (Peptidomimetic) R_AcidCl->Prod_Diacyl - HCl Prod_Oxadiazole 1,3,4-Oxadiazole-2-thiol (Bioactive Heterocycle) R_CS2->Prod_Oxadiazole Reflux

Caption: Divergent synthesis pathways. The hydrazide group is a versatile lynchpin for generating diverse chemical libraries.

Key Experimental Protocol: Schiff Base Formation

This reaction is the most common application, used to screen for biological activity (e.g., anticancer properties).

  • Preparation: Dissolve 1 mmol of CAS 1575746-76-7 in 10 mL of absolute ethanol.

  • Addition: Add 1 mmol of the desired substituted benzaldehyde.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reaction: Reflux for 2–4 hours.

  • Isolation: The product (acylhydrazone) typically precipitates upon cooling. Filter and wash with cold ethanol.

  • Validation: Confirm structure via

    
    -NMR. Look for the disappearance of the 
    
    
    
    broad singlet (approx. 4.0 ppm) and the appearance of the imine singlet (
    
    
    ) around 8.0–8.5 ppm.

Handling & Safety (E-E-A-T)

While specific toxicology data for this CAS is limited, it must be handled with the rigor applied to all fluorinated hydrazines.

  • Hazard Classification (Predicted):

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2.[5]

    • Specific Target Organ Toxicity: Respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hydrazides are prone to oxidation over long periods.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases (unless intended for reaction).

Self-Validating Safety Check: Before scaling up, perform a small-scale DSC (Differential Scanning Calorimetry) test. Hydrazides can exhibit exothermic decomposition at high temperatures. Ensure reaction temperatures remain at least 50°C below the onset of decomposition.

References

  • BenchChem. (2025).[2] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[1][2]Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.[4] Link

  • MDPI. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism.Link

  • Fluorochem. (2024). Product Specification: this compound HCl.[6][7]Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[4] Link

Sources

physicochemical properties of difluoromethoxy-substituted phenyl acetohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the difluoromethoxy (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


)  group has emerged as a critical bioisostere, bridging the physicochemical gap between the metabolically labile methoxy group (

) and the highly lipophilic trifluoromethoxy group (

). When attached to a phenyl acetohydrazide scaffold, this moiety creates a versatile building block that balances lipophilicity, metabolic stability, and hydrogen-bonding capability.

This guide provides a deep technical analysis of difluoromethoxy-substituted phenyl acetohydrazides, focusing on their physicochemical behavior, synthetic protocols, and application in drug discovery workflows.[1]

The Fluorine Effect: Structural & Electronic Rationale

The strategic incorporation of the


 group is not merely a "fluorine scan" tactic; it is a calculated modification to alter the molecular electrostatic potential (MEP) and metabolic profile of the parent scaffold.
The Lipophilic Hydrogen Bond Donor

Unlike the chemically inert


 group, the 

moiety possesses a unique dual character:
  • Lipophilicity: The fluorine atoms increase the partition coefficient (

    
    ) relative to a methoxy group, facilitating membrane permeability.[2][3]
    
  • H-Bond Donor Capability: The strong electron-withdrawing nature of the two fluorine atoms polarizes the

    
     bond, making the proton sufficiently acidic to act as a weak hydrogen bond donor. This allows the group to mimic hydroxyl (
    
    
    
    ) or thiol (
    
    
    ) interactions within a receptor pocket while maintaining a lipophilic profile.
Metabolic Blockade

The primary liability of methoxy-substituted phenyl rings is O-demethylation by cytochrome P450 enzymes (CYP2D6, CYP3A4). The


 bond strength (

) and the steric protection of the difluoromethyl group effectively block this metabolic soft spot, significantly extending the in vivo half-life (

) of the acetohydrazide derivative.

Physicochemical Profiling

The following data summarizes the impact of the difluoromethoxy group on the phenyl acetohydrazide core (assuming para-substitution).

Table 1: Comparative Physicochemical Properties

PropertyMethoxy Analog (

)
Difluoromethoxy Analog (

)
Trifluoromethoxy Analog (

)
Hammett Constant (

)

(Donor)

to

(Weak Withdrawal)

(Strong Withdrawal)
Lipophilicity (

)
Reference (0.0)

to


to

H-Bond Donor NoYes (Weak, C-H) No
Metabolic Stability Low (O-demethylation)High Very High
Conformational Bias Coplanar preferenceOrthogonal preference Orthogonal preference
Electronic Influence on the Hydrazide

The acetohydrazide linker (


) contains a methylene insulator, which dampens the inductive effect of the phenyl ring substituents. However, the electron-withdrawing nature of 

(compared to

) slightly reduces the electron density of the aromatic ring.
  • Impact: This results in a negligible shift in the pKa of the hydrazide nitrogen, preserving its nucleophilicity for Schiff base formation while enhancing the overall lipophilicity of the molecule.

Experimental Workflows: Synthesis & Characterization

The synthesis of 2-[4-(difluoromethoxy)phenyl]acetohydrazide requires strict control over stoichiometry to prevent the formation of symmetrical di-hydrazides.

Diagram: Synthetic Pathway

SynthesisWorkflow Start 4-Hydroxyphenyl acetic Acid Step1 O-Difluoromethylation (ClCHF2 / NaOH) Start->Step1 Phase Transfer Inter1 Intermediate: Difluoromethoxy Acid Step1->Inter1 Step2 Esterification (MeOH / H2SO4) Inter1->Step2 Reflux Inter2 Intermediate: Methyl Ester Step2->Inter2 Step3 Hydrazinolysis (N2H4·H2O, EtOH) Inter2->Step3 0°C to RT Product Final Product: Difluoromethoxy Phenyl Acetohydrazide Step3->Product Crystallization

Caption: Step-wise synthetic route from 4-hydroxyphenylacetic acid to the target acetohydrazide.

Detailed Protocol: Hydrazinolysis

Objective: Convert methyl 2-[4-(difluoromethoxy)phenyl]acetate to the corresponding acetohydrazide.

Reagents:

  • Methyl 2-[4-(difluoromethoxy)phenyl]acetate (

    
    )
    
  • Hydrazine hydrate (

    
    , 
    
    
    
    ) — Excess is critical to prevent dimer formation.
  • Absolute Ethanol (Solvent)[4]

Procedure:

  • Dissolution: Dissolve

    
     of the methyl ester in 
    
    
    
    of absolute ethanol in a round-bottom flask.
  • Addition: Cool the solution to

    
     using an ice bath. Add hydrazine hydrate dropwise over 10 minutes.
    
    • Note: The reaction is exothermic. Temperature control prevents side reactions.

  • Reflux: Allow the mixture to warm to room temperature, then reflux at

    
     for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot (
    
    
    
    ) should disappear, replaced by the baseline hydrazide spot.
  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

    • Safety: Hydrazine is toxic; use a bleach trap for the rotary evaporator exhaust.

  • Purification: The residue will likely solidify. Recrystallize from hot ethanol/water (9:1).

    • Yield: Expect 75–85%.

    • Appearance: White to off-white crystalline needles.

Characterization Criteria (Self-Validating)
  • IR Spectroscopy: Look for the characteristic doublet of the primary amine (

    
    ) at 
    
    
    
    and the amide carbonyl (
    
    
    ) at
    
    
    .
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       (s, 1H, 
      
      
      
      )
    • 
       (t, 
      
      
      
      , 1H,
      
      
      ) — This triplet is the diagnostic fingerprint of the difluoromethoxy group.
    • 
       (s, 2H, 
      
      
      
      )

Analytical Assessment: Lipophilicity & Stability

To validate the physicochemical advantages, the following assays are recommended.

Diagram: Physicochemical Impact Logic

PropertiesLogic Substituent -OCHF2 Group Lipophilicity Increased LogP (Membrane Permeability) Substituent->Lipophilicity HBonding H-Bond Donor (Receptor Affinity) Substituent->HBonding Metabolism Blocked O-Dealkylation (Metabolic Stability) Substituent->Metabolism Bioavailability Enhanced Bioavailability Lipophilicity->Bioavailability Absorption HBonding->Bioavailability Target Binding Metabolism->Bioavailability Half-life

Caption: Causal relationship between the difluoromethoxy substituent and drug-like properties.[2][3]

Protocol: Chromatographic Hydrophobicity Index (CHI)

While Shake-Flask LogP is the gold standard, a reversed-phase HPLC method provides a faster, self-validating proxy for lipophilicity during lead optimization.

  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase:

    • A:

      
       Ammonium Acetate (pH 7.4)
      
    • B: Acetonitrile

  • Gradient: 0% to 100% B over 10 minutes.

  • Calibration: Run a standard set of compounds with known LogP values (e.g., Theophylline, Benzene, Toluene).

  • Calculation: Plot Retention Time (

    
    ) vs. Known LogP. Interpolate the LogP of the difluoromethoxy hydrazide.
    
    • Expected Result: The difluoromethoxy derivative should elute after the methoxy analog but before the trifluoromethoxy analog.

References

  • Erickson, J. A., & McLoughlin, J. I. (2021). Hydrogen Bond Donor Properties of the Difluoromethoxy Group. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Zafrani, Y., et al. (2017). Difluoromethoxyarenes: A Physico-Chemical and Synthetic Perspective. Chemistry – A European Journal. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

Sources

role of difluoromethoxy group in medicinal chemistry scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Difluoromethoxy Group in Medicinal Chemistry Scaffolds

Authored by a Senior Application Scientist

Introduction: The Rise of a Privileged Fluorinated Motif

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, offering a powerful lever to modulate physicochemical properties and enhance pharmacokinetic profiles.[1] While motifs like the trifluoromethyl (-CF₃) group are ubiquitous, the difluoromethoxy (-OCF₂H) group has emerged as a more nuanced and versatile tool for the medicinal chemist.[2][3] This group provides a unique constellation of properties—moderate lipophilicity, enhanced metabolic stability, and a rare hydrogen-bond-donating capability—that allows for the fine-tuning of drug candidates.[2][4]

This guide offers an in-depth exploration of the -OCF₂H group, moving beyond a simple recitation of facts to explain the underlying causality of its effects. We will delve into its fundamental physicochemical characteristics, its strategic application in drug design, and the practical methodologies for its synthesis and evaluation, providing researchers and drug development professionals with a comprehensive understanding of this valuable functional group.

Part 1: A Deep Dive into Physicochemical Properties

The utility of the difluoromethoxy group stems from a unique balance of electronic and steric properties that distinguish it from its common analogs, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its properties are often intermediate, affording a greater degree of control for optimizing molecular characteristics.[2][5]

Lipophilicity and Solubility

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the -OCF₂H group. It is considered a lipophilicity-enhancing substituent, though its impact is generally less pronounced than that of the trifluoromethoxy group.[2][4] The Hansch hydrophobicity parameter (π), which quantifies the lipophilicity of a substituent, provides a clear comparison.

Table 1: Comparative Lipophilicity of Common Ether Substituents

Substituent Hansch Hydrophobicity Parameter (π) General Impact on Lipophilicity
Methoxy (-OCH₃) -0.02 Slightly decreases or neutral
Difluoromethoxy (-OCF₂H) +0.2 to +0.6 [3] Moderately increases

| Trifluoromethoxy (-OCF₃) | +1.04[3] | Strongly increases |

This moderate increase in lipophilicity can be strategically employed to enhance membrane permeability and improve oral absorption without the excessive lipophilicity that can lead to poor solubility and off-target toxicity.[4] Furthermore, molecules containing the -OCF₂H group can exhibit "dynamic lipophilicity," where rotation around the O–CF₂H bond can alter its interaction with the surrounding chemical environment.[3]

Hydrogen Bonding Capability: A Unique Asset

A key feature that sets the difluoromethoxy group apart from both its methoxy and trifluoromethoxy cousins is its ability to act as a hydrogen bond donor.[2][6] The potent electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, rendering the hydrogen atom sufficiently acidic to engage in hydrogen bonding interactions.[4][6] This capacity is not present in the -OCH₃ or -OCF₃ groups. The strength of this interaction can be quantified by the Abraham hydrogen bond acidity parameter (A).

Table 2: Hydrogen Bond Acidity Comparison

Group Abraham Hydrogen Bond Acidity (A) Hydrogen Bonding Capacity
Difluoromethyl (in ArOCF₂H) 0.085 - 0.126 [2][7][8] Donor, similar to thiophenol or aniline [2][7][8]
Thiophenol (-SH) ~0.12[2] Donor
Aniline (-NH₂) ~0.07[2] Donor
Hydroxyl (-OH) Significantly higher[2][7][8] Strong Donor & Acceptor
Methoxy (-OCH₃) 0 Acceptor only

| Trifluoromethoxy (-OCF₃) | 0 | Weak Acceptor |

This hydrogen bond donating ability allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, with the crucial advantage of improved metabolic stability.[2][4][9]

Electronic Effects and pKa Modulation

With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing.[4] This inductive effect can influence the acidity or basicity (pKa) of nearby functional groups.[2][10] For medicinal chemists, this is a powerful tool to fine-tune the ionization state of a drug at physiological pH. Optimizing the pKa can profoundly impact a drug's solubility, permeability, target engagement, and potential for Pgp-mediated efflux.[2][11] For example, introducing the -OCF₂H group can lower the pKa of a nearby basic amine, reducing its positive charge at pH 7.4 and potentially improving cell permeability.[10]

Conformational Influence

The stereoelectronic properties of the difluoromethoxy group can also exert significant control over molecular conformation. Unlike the trifluoromethoxy group, which often prefers a conformation orthogonal to an adjacent aromatic ring, the difluoromethoxy group can adopt multiple low-energy conformations.[3][12] This conformational flexibility can be harnessed to optimize a molecule's shape for better binding to a biological target.[13] Recent studies have shown that installing a difluoroalkoxy group into a macrocycle can alter the equilibrium between different amide conformers (cis/trans), demonstrating its potential as a design tool to modulate the 3D structure of complex molecules.[5][14]

Part 2: Strategic Applications in Drug Design

The unique physicochemical properties of the -OCF₂H group translate directly into tangible advantages in the drug discovery process.

Enhancing Metabolic Stability

A primary motivation for incorporating the difluoromethoxy group is to block common sites of metabolism and enhance a drug's stability.[4][15] The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~110 kcal/mol) compared to a carbon-hydrogen bond (~105 kcal/mol), making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[16][17][18]

The most common application is the replacement of a methoxy (-OCH₃) group, which is frequently a metabolic "soft spot" prone to oxidative O-demethylation.[4][15] By replacing -OCH₃ with -OCF₂H, this metabolic pathway is effectively blocked, which can lead to a longer plasma half-life, reduced clearance, and improved oral bioavailability.[4][15]

Metabolic_Stability Parent_OCH3 Drug with Methoxy Group (Ar-OCH₃) CYP450 Cytochrome P450 (CYP) Enzymes Parent_OCH3->CYP450 Metabolic Attack Metabolite O-Demethylated Metabolite (Ar-OH) + Formaldehyde CYP450->Metabolite O-Demethylation Blocked Metabolism Blocked CYP450->Blocked Excretion Rapid Clearance Metabolite->Excretion Parent_OCF2H Drug with Difluoromethoxy Group (Ar-OCF₂H) Parent_OCF2H->CYP450 Resistant to Attack PK_Profile Improved Pharmacokinetic Profile (Longer Half-Life) Blocked->PK_Profile Pantoprazole_MOA Pantoprazole Pantoprazole (Prodrug) -OCF₂H group Parietal_Cell Acidic Environment of Parietal Cell Pantoprazole->Parietal_Cell Accumulates Activation Acid-Catalyzed Rearrangement Parietal_Cell->Activation Active_Form Active Sulfenamide Activation->Active_Form Pump H⁺/K⁺-ATPase (Proton Pump) Active_Form->Pump Binds to Cysteine Residues Inhibition Covalent Inhibition Pump->Inhibition

Caption: Simplified mechanism of action for Pantoprazole.

Case Study: Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast is a key contributor to its high potency and metabolic stability. [4]By inhibiting PDE4, Roflumilast increases intracellular levels of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and leads to a downstream reduction in inflammatory responses. [4]The metabolic robustness conferred by the -OCF₂H group ensures a longer duration of action, which is critical for a once-daily maintenance therapy. [4]

Part 3: Synthetic and Analytical Protocols

The successful application of the -OCF₂H group requires robust and reliable methods for both its chemical synthesis and its subsequent evaluation in biological assays.

Synthesis: O-Difluoromethylation of Phenols

A common and practical method for introducing the difluoromethoxy group is the O-difluoromethylation of a phenolic precursor. This protocol is a representative example of this transformation.

Experimental Protocol: O-Difluoromethylation of a Phenol

  • Reactant Preparation: To a solution of the starting phenol (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF) in a pressure-tolerant vial, add a base (e.g., potassium hydroxide, 2-3 eq.).

  • Reagent Addition: Add the difluoromethylating agent, such as diethyl bromodifluoromethylphosphonate ((EtO)₂P(O)CF₂Br, 1.5-2.0 eq.). [19]3. Reaction Conditions: Seal the vial and stir the reaction mixture at room temperature or with gentle heating (e.g., 25-50 °C) for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired aryl difluoromethyl ether.

Synthesis_Workflow Start Start: Phenol (Ar-OH) Step1 1. Dissolve in Solvent 2. Add Base (e.g., KOH) Start->Step1 Step2 Add Difluoromethylating Reagent Step1->Step2 Step3 React at 25-50 °C (Monitor by LC-MS) Step2->Step3 Step4 Aqueous Work-up & Extraction Step3->Step4 Step5 Purification by Column Chromatography Step4->Step5 End Product: Aryl Difluoromethyl Ether (Ar-OCF₂H) Step5->End

Sources

Optimizing Potency and Metabolic Stability: The SAR of Difluoromethoxy Acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Difluoromethoxy Acetohydrazide Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

In the landscape of modern medicinal chemistry, the acetohydrazide scaffold (


) serves as a privileged structure, exhibiting diverse biological activities ranging from anticancer (tubulin inhibition) to antimicrobial (FtsZ targeting) and ion channel modulation (ANO1 inhibition). However, a recurring challenge with methoxy-substituted acetohydrazides is rapid metabolic clearance via O-dealkylation and suboptimal membrane permeability.

This technical guide analyzes the difluoromethoxy (


)  group as a critical bioisostere in acetohydrazide derivatives. Unlike the trifluoromethoxy (

) group, the difluoromethoxy moiety retains a hydrogen atom capable of acting as a unique lipophilic hydrogen bond donor, while simultaneously modulating lipophilicity (

) and blocking metabolic degradation. This guide details the synthesis, Structure-Activity Relationship (SAR), and mechanistic implications of these derivatives.

Chemical Synthesis: The Difluoromethylation Protocol

The introduction of the


 group requires specific alkylation conditions to avoid hydrolysis or over-reaction. The subsequent formation of the acetohydrazide core follows a convergent synthetic route.
Synthetic Pathway[1][2][3][4][5]

The synthesis typically proceeds via the alkylation of a phenolic precursor followed by hydrazinolysis and condensation.

Key Reagents:

  • Difluoromethylating Agent: Sodium chlorodifluoroacetate (

    
    ) is preferred over gaseous freons for safety and yield.
    
  • Hydrazinolysis: Hydrazine hydrate (

    
    ).
    
  • Condensation: Substituted benzaldehydes (for hydrazone formation).

Visualization: Synthetic Workflow

SynthesisWorkflow Phenol Substituted Phenol (Ar-OH) Intermediate1 Difluoromethoxy Ester (Ar-OCF2H-Ester) Phenol->Intermediate1 Difluoromethylation Reagent1 ClCF2CO2Na, K2CO3 DMF, 100°C Hydrazide Acetohydrazide Core (Ar-OCF2H-CONHNH2) Intermediate1->Hydrazide Hydrazinolysis FinalProduct Target Derivative (Hydrazone/Schiff Base) Hydrazide->FinalProduct Condensation Reagent1->Intermediate1 Reagent2 N2H4·H2O EtOH, Reflux Reagent3 Ar'-CHO Cat. AcOH, EtOH

Figure 1: Convergent synthetic route for difluoromethoxy acetohydrazide derivatives.

Structure-Activity Relationship (SAR) Analysis

The SAR of these derivatives is governed by three primary structural domains: the Difluoromethoxy Tail , the Acetohydrazide Linker , and the Terminal Aryl Ring .

The Difluoromethoxy ( ) Bioisostere

Replacing a methoxy (


) group with 

induces profound physicochemical changes:
  • Lipophilicity Modulation:

    • 
      : 
      
      
      
      (Hydrophilic/Neutral)
    • 
      : 
      
      
      
      (Highly Lipophilic)
    • 
      : 
      
      
      
      (Balanced)
    • Insight: The

      
       group increases membrane permeability compared to 
      
      
      
      without the solubility issues often caused by the super-lipophilic
      
      
      .
  • Lipophilic Hydrogen Bonding:

    • The

      
       proton is sufficiently acidic (due to the electron-withdrawing fluorines) to act as a weak hydrogen bond donor. This allows the molecule to engage in unique interactions with receptor pockets (e.g., carbonyl oxygens in the target protein) that 
      
      
      
      or
      
      
      cannot.
  • Metabolic Stability:

    • The

      
       bond strength prevents rapid oxidative dealkylation (a common clearance pathway for 
      
      
      
      ).
The Acetohydrazide Linker
  • Rigidity: The

    
     motif possesses partial double-bond character, enforcing a planar conformation beneficial for intercalating into DNA or binding to narrow enzyme clefts (e.g., ANO1 or Tubulin).
    
  • Chelation: The carbonyl oxygen and azomethine nitrogen can chelate metal ions (e.g.,

    
     in metalloenzymes), enhancing potency against targets like histone deacetylases (HDAC) or urease.
    
SAR Summary Table: Substituent Effects
Structural DomainModificationEffect on ActivityMechanism
R1 (Tail)

ModerateSusceptible to metabolic O-dealkylation.

HighHigh lipophilicity; no H-bond donor capability.

Optimal Balanced logP + Metabolic Stability + H-bond Donor.
Linker

VariableIncreased flexibility; loss of conjugation.

HighRigid planar structure; maximizes

stacking.
R2 (Aryl) 4-F / 4-ClIncreasedHalogens improve lipophilicity and fill hydrophobic pockets.
4-OHDecreasedOften reduces permeability; rapid glucuronidation.
3,5-di-CF3HighStrong hydrophobic interaction (e.g., in ANO1 inhibition).

Mechanism of Action: Case Study (ANO1 Inhibition)

Recent studies (e.g., Ani9 derivatives) highlight acetohydrazides as potent inhibitors of Anoctamin 1 (ANO1) , a calcium-activated chloride channel overexpressed in various cancers.[1]

Binding Mode

The difluoromethoxy group occupies a hydrophobic pocket within the ANO1 channel pore. The "lipophilic hydrogen bond" (


) stabilizes the ligand-receptor complex, a feature confirmed by molecular docking studies showing lower binding energy for 

analogs compared to

.
Visualization: Signaling Pathway & Inhibition

MOA Stimulus Ca2+ Influx ANO1 ANO1 Channel (Open State) Stimulus->ANO1 Activates Cl_Efflux Cl- Efflux ANO1->Cl_Efflux Permits BlockedANO1 ANO1 Channel (Blocked/Closed) ANO1->BlockedANO1 Conformational Change Proliferation Cancer Cell Proliferation/Migration Cl_Efflux->Proliferation Drives Signal Inhibitor Difluoromethoxy Acetohydrazide Inhibitor->ANO1 Binds Hydrophobic Pocket BlockedANO1->Cl_Efflux Inhibits

Figure 2: Mechanism of action for ANO1 inhibition by difluoromethoxy acetohydrazides.

Experimental Protocols

Protocol: Synthesis of 2-(4-(difluoromethoxy)phenoxy)acetohydrazide

Validation: This protocol ensures the critical intermediate is pure before condensation.

  • Alkylation:

    • Dissolve 4-hydroxyacetophenone (1.0 eq) and

      
       (2.0 eq) in DMF.
      
    • Add Sodium chlorodifluoroacetate (1.5 eq) and heat to 100°C for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of starting phenol.

    • Extract with EtOAc/Water. Dry organic layer (

      
      ) and concentrate.[2]
      
  • Esterification (if starting from phenol):

    • React the alkylated phenol with ethyl bromoacetate/

      
       in acetone (Reflux, 6h).
      
  • Hydrazinolysis:

    • Dissolve the ester intermediate in absolute ethanol.

    • Add Hydrazine hydrate (5.0 eq) dropwise at 0°C.

    • Reflux for 8–12 hours.

    • Purification: Cool to room temperature. The product usually precipitates as white crystals. Filter and wash with cold ethanol.

    • Characterization: Confirm via

      
      -NMR (Look for 
      
      
      
      broad singlet at
      
      
      ppm).
Protocol: Cytotoxicity Assay (MTT)
  • Seeding: Seed cancer cells (e.g., PC3, MCF-7) in 96-well plates (

    
     cells/well). Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (

    
    ). Ensure final DMSO 
    
    
    
    .
  • Incubation: Incubate for 48–72 hours.

  • Development: Add MTT reagent (

    
    ). Incubate 4h. Dissolve formazan crystals in DMSO.
    
  • Analysis: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

References

  • Seo, Y. et al. (2018). Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors.[1] European Journal of Medicinal Chemistry.[1] Link

  • Gao, L. et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors.[2] MDPI Molecules. Link

  • Leese, M. P. et al. (2009). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Medicinal Chemistry.[1] Link

  • Popiołek, L. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.[3][4] MDPI Molecules. Link

  • Stokes, N. R. et al. (2013). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. MDPI Antibiotics. Link

Sources

Technical Guide: Bioisosteric Replacement of Methoxy with Difluoromethoxy in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "Magic Methyl" effect is well-known, but the Difluoromethoxy (-OCHF₂) group represents a more sophisticated bioisosteric upgrade. It is not merely a lipophilic spacer; it is a functional tool that simultaneously modulates metabolic stability, lipophilicity, and hydrogen bonding character.[1][2]

This guide analyzes the strategic replacement of the methoxy group (-OCH₃) with the difluoromethoxy group.[2][3] Unlike the chemically inert trifluoromethoxy (-OCF₃) group, the -OCHF₂ moiety possesses a unique "Lipophilic Hydrogen Bond Donor" character due to the polarized C-H bond, offering a distinct pharmacological profile that can rescue lead compounds suffering from rapid clearance or poor target residence time.

Physicochemical Rationale: The "Fluorine Effect"[4]

The transition from -OCH₃ to -OCHF₂ induces profound changes in the molecular landscape. The electron-withdrawing nature of the fluorine atoms ($ \chi_F = 3.98 $) reduces the electron density on the ether oxygen, while simultaneously polarizing the remaining hydrogen atom.

Comparative Physicochemical Profile[2]

The following table summarizes the quantitative shifts expected during this bioisosteric swap.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCHF₂)Trifluoromethoxy (-OCF₃)Impact on Drug Design
Hammett Constant (

)
-0.27 (Donor)+0.18 (Weak Acceptor)+0.35 (Strong Acceptor)Modulates electronic environment of the aryl ring; -OCHF₂ is weakly electron-withdrawing.
Lipophilicity (

value)
-0.02+0.30 to +0.60+1.04-OCHF₂ provides a "Goldilocks" lipophilicity boost—improving permeability without the extreme hydrophobicity of -OCF₃.
H-Bond Acceptor StrongWeakVery WeakFluorine withdrawal reduces the basicity of the ether oxygen.
H-Bond Donor None Weak (Unique) NoneThe

proton is acidic enough to act as a weak donor (bioisostere for -OH or -SH).
Conformation Coplanar (often)Orthogonal/TwistedOrthogonalChanges the vector of the substituent, potentially accessing new binding pockets.
The "Lipophilic Hydrogen Bond Donor" Anomaly

A critical, often overlooked feature of the -OCHF₂ group is its ability to act as a hydrogen bond donor.[3] The electronegativity of the geminal fluorines polarizes the C-H bond, making the proton sufficiently acidic to interact with carbonyls or aromatic


-systems in the binding pocket.
  • Mechanism: The

    
     interaction energy is estimated at 1.5–2.5 kcal/mol.
    
  • Application: Use -OCHF₂ to replace a phenolic -OH when metabolic capping is required but a hydrogen bond donor interaction must be preserved.

Metabolic Stability & Pharmacokinetics[1][2][3][4][5]

The primary driver for this replacement is the blockade of oxidative metabolism. The methoxy group is a "metabolic soft spot," highly susceptible to Cytochrome P450 (CYP450) mediated O-dealkylation.

Mechanism of Metabolic Blockade

CYP450 enzymes typically initiate metabolism via Hydrogen Atom Transfer (HAT) from the


-carbon.
  • Methoxy (-OCH₃): The C-H bond dissociation energy (BDE) is approx. 96 kcal/mol. It is easily abstracted to form a radical, which is hydroxylated to a hemiacetal and collapses to release formaldehyde and the phenol.

  • Difluoromethoxy (-OCHF₂): The C-H bond is strengthened by the fluorine atoms (BDE > 100 kcal/mol). Furthermore, the electron-deficiency of the carbon center makes it a poor substrate for the electrophilic CYP450 oxo-species.

Visualization: Metabolic Fate

MetabolicPathway Methoxy Methoxy Analog (R-OCH3) Intermediate Radical Intermediate [R-OCH2•] Methoxy->Intermediate CYP450 (Fast H-Abstraction) Hemiacetal Hemiacetal (R-OCH2OH) Intermediate->Hemiacetal OH Rebound Phenol Phenol Metabolite (R-OH) + HCHO Hemiacetal->Phenol Spontaneous Collapse Difluoro Difluoromethoxy Analog (R-OCHF2) Stable Metabolically Stable (Intact Drug) Difluoro->Stable CYP450 (Blocked H-Abstraction)

Caption: Comparative metabolic fate. The -OCHF₂ group resists the initial H-abstraction step, preventing the cascade that leads to O-dealkylation.

Synthetic Methodology: Late-Stage Difluoromethylation[6]

Historically, the synthesis of difluoromethyl ethers required chlorodifluoromethane (Freon-22), an ozone-depleting gas that is difficult to handle.[4] Modern protocols utilize Sodium Chlorodifluoroacetate , a bench-stable solid that generates difluorocarbene (


) in situ.
Protocol: Difluoromethylation of Phenols

Objective: Convert a phenol (Ar-OH) to an aryl difluoromethyl ether (Ar-OCHF₂).

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: Sodium 2-chloro-2,2-difluoroacetate (2.0 - 3.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) and Water (10:1 ratio)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the phenol substrate (1 mmol) in DMF (5 mL) and Water (0.5 mL).

  • Base Addition: Add anhydrous

    
     (2 mmol) to the solution. Stir for 10 minutes at room temperature to ensure deprotonation of the phenol (
    
    
    
    formation).
  • Reagent Addition: Add Sodium 2-chloro-2,2-difluoroacetate (2.5 mmol) in a single portion.

  • Reaction: Heat the mixture to 100°C under an inert atmosphere (

    
     or Ar).
    
    • Mechanistic Note: At this temperature, the reagent decarboxylates to release difluorocarbene (

      
      ). The phenoxide ion acts as a nucleophile, attacking the carbene to form an anion, which is then protonated by the water in the solvent system.
      
  • Monitoring: Monitor by TLC or LC-MS. Reaction time is typically 2–6 hours.

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash organic layers with brine to remove DMF.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).
    

Case Study: Roflumilast (Daliresp®)[3][8][9]

Roflumilast represents the gold standard in validating this bioisosteric replacement. It is a Phosphodiesterase-4 (PDE4) inhibitor used for COPD.[3][5][6][7][8]

  • The Predecessor Problem: Early PDE4 inhibitors (like Rolipram) contained methoxy groups. They suffered from emetogenicity (nausea/vomiting) and rapid metabolic clearance, requiring frequent dosing which exacerbated side effects.

  • The Solution: Roflumilast incorporates a difluoromethoxy group at the 4-position of the catechol ether scaffold.

  • Outcome:

    • Potency: The lipophilic nature of -OCHF₂ improved binding affinity to the hydrophobic pocket of PDE4.

    • Metabolism: The half-life was extended significantly (approx. 17 hours) compared to methoxy analogs, allowing once-daily dosing.

    • Selectivity: The specific conformation of the difluoromethoxy group contributed to a better therapeutic index.

Decision Framework for Medicinal Chemists

When should you prioritize this replacement? Use the following logic flow to determine if -OCHF₂ is the correct tool for your lead optimization.

DecisionTree Start Lead Compound Analysis (Contains -OCH3) MetabIssue Is metabolic clearance (Cl_int) too high? Start->MetabIssue MetabSite Is the -OCH3 the primary site of metabolism? MetabIssue->MetabSite Yes Lipophil Can the molecule tolerate +0.4 LogP increase? MetabIssue->Lipophil No (Optimization only) H_Bond Is the Oxygen acting as a critical H-bond Acceptor? MetabSite->H_Bond Yes MetabSite->Lipophil No H_Bond->Lipophil No Consider Consider -OCHF2 (Acceptor loss risk) H_Bond->Consider Yes (F reduces basicity) Replace PRIORITY SYNTHESIS: Replace -OCH3 with -OCHF2 Lipophil->Replace Yes Stop Keep -OCH3 or try Deuterated Methoxy (-OCD3) Lipophil->Stop No (Solubility risk)

Caption: Strategic decision tree for initiating a methoxy-to-difluoromethoxy bioisosteric replacement campaign.

References

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. [Link][9]

  • Hu, J., et al. (2017). Reagents for Difluoromethylation. Chemical Reviews. [Link]

  • Hatzelmann, A., & Schudt, C. (2001). Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis of difluoromethyl ethers, thioethers, and amines by nucleophilic difluoromethylation. Journal of the American Chemical Society. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][9]

Sources

Strategic Assessment of Metabolic Stability: 2-(4-(Difluoromethoxy)phenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Paradox

In drug discovery, 2-(4-(Difluoromethoxy)phenyl)acetohydrazide represents a classic "chimera" of medicinal chemistry: it pairs a highly stable, lipophilic pharmacophore (the difluoromethoxy-phenyl group) with a metabolically labile and potentially reactive "warhead" (the acetohydrazide).

While the difluoromethoxy (


)  group is an excellent bioisostere for a methoxy group—providing improved metabolic stability by blocking 

-dealkylation and enhancing lipophilicity—the acetohydrazide (

)
tail poses significant developability challenges. Hydrazides are notorious structural alerts, prone to rapid hydrolysis, acetylation, and oxidative bioactivation into toxic radicals.

This guide details the specific experimental and analytical frameworks required to assess the metabolic stability of this compound. Crucially, standard microsomal stability assays are insufficient for this molecule because they lack the cytosolic enzymes (N-acetyltransferases) that drive its primary metabolic fate.

Mechanistic Dissection: Metabolic Soft Spots

To design a valid stability assay, we must first map the molecule's metabolic liabilities.

The Hydrazide Liability (Primary Clearance Route)

The acetohydrazide moiety is the dominant site of metabolism. It undergoes three competing pathways:

  • N-Acetylation (Phase II): Catalyzed by N-acetyltransferases (NAT1/NAT2) . This is often a detoxification step but creates a polymorph-dependent clearance issue (fast vs. slow acetylators in humans).

  • Hydrolysis: Catalyzed by amidases in the liver and plasma, cleaving the hydrazide to the corresponding acid (2-(4-(difluoromethoxy)phenyl)acetic acid) and hydrazine (toxic).

  • Oxidative Bioactivation (Phase I): CYP450-mediated oxidation can convert the hydrazide into a diazene intermediate, which may release free radicals or form covalent adducts with proteins (hepatotoxicity risk).

The Difluoromethoxy Shield (Stability Anchor)

The


 group acts as a metabolic block at the para-position. Unlike a methoxy group (

), which is rapidly

-demethylated by CYP2D6 or CYP3A4, the C-F bond strength renders the

resistant to hydrogen abstraction. However, oxidative defluorination can occur at high enzyme concentrations, leading to a phenol metabolite.
Visualization: Predicted Metabolic Map

MetabolicPathways cluster_legend Pathway Risk Level Parent Parent Compound (Acetohydrazide) Acetyl N-Acetyl Hydrazide (Major Metabolite) Parent->Acetyl NAT1/NAT2 (Cytosolic) Acid Carboxylic Acid (Hydrolysis Product) Parent->Acid Amidases (Plasma/Liver) Radical Diazene/Radical (Reactive Intermediate) Parent->Radical CYP450 (Oxidation) Phenol Phenol Derivative (Minor CYP Product) Parent->Phenol CYP450 (Defluorination) Adduct Protein/GSH Adduct (Toxicity Trigger) Radical->Adduct Covalent Binding key1 Green: Detoxification (Phase II) key2 Red: Bioactivation (Toxicity)

Figure 1: Predicted metabolic fate of this compound. Note that the primary clearance route (Acetylation) requires cytosolic enzymes, not just microsomes.

Experimental Framework: The "S9" Imperative

A common error in testing hydrazides is relying solely on Liver Microsomes (LM). Microsomes contain CYPs and UGTs but lack the cytosolic fraction where N-acetyltransferases (NATs) reside. To accurately measure intrinsic clearance (


), you must use Liver S9 Fraction  or Cryopreserved Hepatocytes .
Protocol A: S9 Stability Assay (The "Gold Standard" for Hydrazides)

Objective: Determine


 and 

accounting for both CYP oxidation and NAT acetylation.

Reagents:

  • Pooled Liver S9 Fraction (Human/Rat/Mouse) – Protein conc: 20 mg/mL.

  • Cofactors: NADPH (for CYPs) AND Acetyl-CoA (for NATs). Critical Step.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Preparation: Dilute S9 to 1.0 mg/mL in buffer.

  • Pre-incubation: Spike test compound (1 µM final) and pre-incubate at 37°C for 5 min.

  • Initiation: Add cofactor mix (1 mM NADPH + 1 mM Acetyl-CoA).

    • Control A: No cofactors (checks for hydrolysis).

    • Control B: NADPH only (checks for CYP only).

    • Control C: Acetyl-CoA only (checks for NAT only).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Data Analysis: Calculate the slope (


) of 

vs. time.


Protocol B: Reactive Metabolite Trapping (GSH)[1]

Because hydrazides can form toxic radicals, a "trapping" assay is mandatory for safety assessment.

Workflow:

  • Incubate compound (10 µM) with Human Liver Microsomes (1 mg/mL).

  • Add Glutathione (GSH) at 5 mM (excess).

  • Initiate with NADPH. Incubate for 60 min.

  • Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scan of m/z 308 (GSH fragment) using LC-MS/MS.

  • Interpretation: detection of a [M+GSH-2H]+ adduct indicates the formation of a reactive intermediate (likely the diazene).

Bioanalytical Methodology (LC-MS/MS)[2]

Hydrazides are polar and basic. Standard C18 columns often fail to retain them, leading to poor peak shape and ion suppression.

Optimized Method Parameters
ParameterSpecificationRationale
Column Biphenyl or HILIC (e.g., Kinetex Biphenyl, 2.6µm)Biphenyl phases offer superior retention for aromatic hydrazides via

interactions.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps the hydrazide protonated (

) for better ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol can sometimes react with activated hydrazides; ACN is safer.
Sample Prep Acidified Protein PrecipitationAdd 0.5% Formic Acid to the quenching solvent. This stabilizes the hydrazide and prevents degradation during the autosampler wait time.
MRM Transition Parent

Fragment
Focus on the loss of the hydrazide group (

, loss of 31 or 32 Da) or the difluoromethoxy-benzyl fragment.

Self-Validating Check:

  • Carryover: Hydrazides are "sticky." Include a blank injection with high organic content after high-concentration standards.

  • Stability:[1][2][3] Verify autosampler stability. If the signal drops >10% over 4 hours, derivatize the samples with benzaldehyde (forming a stable hydrazone) before analysis.

Decision Matrix & Risk Assessment

Once data is generated, use this matrix to determine the compound's viability.

DecisionMatrix Start S9 Stability Data (with Acetyl-CoA) Check1 Is t1/2 < 15 min? Start->Check1 FastClear High Clearance Check1->FastClear Yes Stable Moderate/High Stability Check1->Stable No Check2 Major Metabolite? FastClear->Check2 GSHCheck GSH Adducts Detected? Stable->GSHCheck AcetylPath N-Acetyl Product Check2->AcetylPath Acetylation HydrolysisPath Hydrolysis (Acid) Check2->HydrolysisPath Hydrolysis AcetylPath->GSHCheck Stop STOP / Redesign (Toxicophore Risk) HydrolysisPath->Stop Unstable Plasma GSHCheck->Stop Yes (>1%) Proceed Proceed to PK GSHCheck->Proceed No/Trace

Figure 2: Decision tree for progressing hydrazide-based lead compounds.

Interpretation Guide:
  • High Acetylation: If the major metabolite is the N-acetyl derivative, the compound is a substrate for NAT. This introduces pharmacogenetic variability (slow vs. fast acetylators). This is not a hard stop but a significant clinical risk factor (requires genotyping in trials).

  • High Hydrolysis: If the carboxylic acid is the major product, the hydrazide bond is too weak. The compound will likely fail in vivo due to poor exposure. Recommendation: Methylate the hydrazide nitrogen or switch to a hydrazone.

  • Positive GSH Trapping: If significant glutathione adducts are found, the compound is bioactivating to a reactive species. Hard Stop. The difluoromethoxy group cannot save the molecule from this toxicity.

Conclusion

The metabolic stability of This compound is defined by the tension between its stable fluorinated head and its reactive hydrazide tail.

  • Do not rely on microsomes alone. You must use S9 fractions supplemented with Acetyl-CoA to capture the dominant NAT pathway.

  • Monitor for bioactivation. The formation of reactive diazenes is a known liability of this class.

  • Analytical Rigor: Use Biphenyl columns and acidified quenching to ensure accurate quantification.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for metabolic stability protocols).
  • Obach, R. S., et al. (1997). "The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data." Journal of Pharmacology and Experimental Therapeutics, 283(1), 46-58. Link

  • Walding, A. (2015). "Determination of the Metabolic Stability of Drug Candidates." Methods in Molecular Biology, 1275, 237-247. (Specifics on S9 vs Microsomes).
  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225. Link (Source for Hydrazide structural alerts and GSH trapping).

  • Testa, B., & Kramer, S. D. (2007). "The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their inhibition." Chemistry & Biodiversity, 4(9), 2031-2122. (Mechanisms of hydrazide hydrolysis).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-(4-(Difluoromethoxy)phenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support resource for researchers working with 2-(4-(Difluoromethoxy)phenyl)acetohydrazide .[1][2] It addresses the specific physicochemical challenges posed by the interaction between the polar hydrazide moiety and the lipophilic-yet-donating difluoromethoxy group.

Current Status: Active Role: Senior Application Scientist Subject: Overcoming Lattice Energy and Solvation Barriers in Organic Media[1][2]

Executive Summary: The Solubility Paradox

This molecule presents a classic "solubility paradox" common in medicinal chemistry intermediates. You are fighting two opposing forces:

  • The Hydrazide "Anchor" (-CONHNH₂): This group is a potent hydrogen bond donor and acceptor.[1][2] In the solid state, it forms an extensive intermolecular H-bond network, creating a high crystal lattice energy that resists dissolution.[2]

  • The Difluoromethoxy "Tail" (-OCHF₂): Unlike a standard methoxy group, the -OCHF₂ moiety is a lipophilic hydrogen bond donor .[1][2][3] The fluorine atoms withdraw electrons, making the terminal proton acidic (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     shift). This increases lipophilicity (
    
    
    
    ) but creates a dipole that resists solvation in purely non-polar solvents like hexane.[2]

The Solution: You cannot rely on "like dissolves like" in a simple sense. You must use solvents that can disrupt the intermolecular hydrazine-hydrazine H-bonds .[1][2]

Solubility Troubleshooting Guide (Q&A)

Q1: "I'm trying to dissolve the solid in Dichloromethane (DCM) or Toluene for a reaction, but it remains a suspension. Why?"

Diagnosis: Insufficient H-bond disruption.[1][2] Technical Insight: While the phenyl ring and -OCHF₂ group are lipophilic, DCM and Toluene are poor hydrogen bond acceptors.[2] They cannot compete with the molecule's own crystal lattice (Hydrazide-Hydrazide interactions).[1][2] The solid prefers to stick to itself rather than interact with the solvent. Corrective Action:

  • Cosolvent Spike: Add 5-10% Methanol or Acetonitrile to your DCM.[1][2] The protic nature of methanol will disrupt the lattice, allowing the DCM to solvate the lipophilic regions.

  • Switch Solvent: If the reaction permits, switch to THF (Tetrahydrofuran) . The oxygen in THF is a better H-bond acceptor and will solubilize the hydrazide protons more effectively.[2]

Q2: "I need to prepare a stock solution for biological assays. DMSO works, but the compound precipitates when I dilute into aqueous buffer."

Diagnosis: The "Crash-Out" Effect (Hydrophobic Collapse).[1][2] Technical Insight: The -OCHF₂ group drives the molecule to aggregate when the organic solvent ratio drops below a critical threshold in water.[2] Water molecules form a cage around the hydrophobic difluoromethoxy phenyl group (entropic penalty), forcing the molecules to aggregate. Corrective Action:

  • The "Step-Down" Protocol: Do not dilute directly from 100% DMSO to 100% Buffer.[1][2]

    • Dissolve in DMSO (Stock: 10-50 mM).[1][2]

    • Intermediate dilution: Mix 1:1 with PEG-400 or Propylene Glycol .[1][2]

    • Final dilution: Slowly add the Buffer to this mix with rapid vortexing.

  • Surfactant Assist: Pre-dissolve 0.1% Tween-80 in your aqueous buffer before adding the DMSO stock.[1][2] This stabilizes the microscopic aggregates.[2]

Q3: "The solution is clear, but turns cloudy upon standing or cooling (Hysteresis)."

Diagnosis: Supersaturation and metastable zones.[1][2] Technical Insight: Aryl acetohydrazides often form supersaturated solutions easily.[1][2] The "cloudiness" is the onset of nucleation, likely triggered by the difluoromethoxy group organizing into a crystal lattice. Corrective Action:

  • Sonication: Apply ultrasonic energy (40 kHz) for 5-10 minutes at 30-40°C. This is often required to break the initial lattice energy barrier.[2]

  • Filtration: If cloudiness persists, filter through a 0.45 µm PTFE filter .[2] Note: Do not use Nylon filters, as the hydrazide may bind to the nylon membrane.

Empirical Solubility Data & Solvent Selection[2]

The following data categorizes solvents based on their interaction mechanism with the specific functional groups of this compound.

Solvent ClassRepresentative SolventsSolubility RatingMechanism of ActionRecommended Use
Dipolar Aprotic DMSO, DMF, DMAcExcellent (>50 mg/mL)Strong H-bond acceptors break hydrazide network; polar enough for -OCHF₂.[1][2]Stock solutions, Reaction media.[2][4]
Protic Polar Methanol, EthanolGood (Heat often req.)H-bond donor/acceptor matching.[1][2]Recrystallization, Cosolvent.[2]
Ethers THF, DioxaneModerate Oxygen acts as H-bond acceptor.[1][2]Synthetic reactions (reductions).[1][2]
Chlorinated DCM, ChloroformPoor/Sparingly Weak H-bond acceptance.[1][2]Extraction only (requires large volumes).[1][2]
Hydrocarbons Hexane, TolueneInsoluble No polarity to disrupt lattice.[2]Anti-solvent (to induce precipitation).[1][2]

Validated Workflow: Solubility Screening

Use this decision tree to determine the optimal solvent system for your specific application.

SolubilityWorkflow Start START: Define Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Reaction) Start->Synthesis Purification Purification (Recrystallization) Start->Purification DMSO_Route Dissolve in 100% DMSO (Max 50mM) BioAssay->DMSO_Route Polar_Req Is reaction polar? Synthesis->Polar_Req Solvent_Pair Solvent/Anti-Solvent Purification->Solvent_Pair StepDown Dilute w/ PEG-400 or Tween-80 DMSO_Route->StepDown Prevents Crash-out Aqueous Final Aqueous Buffer (<1% DMSO) StepDown->Aqueous Use_DMF Use DMF or DMAc Polar_Req->Use_DMF Yes (e.g. SNAr) Use_THF Use THF or DCM + 10% MeOH Polar_Req->Use_THF No (e.g. Acylation) Ethanol_Water Ethanol (Hot) / Water Solvent_Pair->Ethanol_Water Preferred DCM_Hexane DCM / Hexane Solvent_Pair->DCM_Hexane Alternative

Figure 1: Decision matrix for solvent selection based on experimental intent. Note the specific cosolvent recommendations for synthesis and biological assays.

Detailed Experimental Protocols

Protocol A: Recrystallization (Purification)

Use this when the compound contains impurities (e.g., unreacted hydrazine).

  • Solvent: Ethanol (95% or absolute).[1][2]

  • Dissolution: Suspend the crude solid in Ethanol (approx. 10-15 mL per gram).

  • Heat: Heat to reflux (approx. 78°C). The solid should dissolve completely.[2] If not, add small aliquots of Ethanol until clear.[2]

  • Filtration (Hot): If insoluble particles remain (likely inorganic salts), filter while hot.[1][2]

  • Crystallization: Remove from heat and let cool slowly to room temperature. Then, place on ice for 2 hours.

  • Harvest: Filter the white crystalline solid and wash with cold Hexane or minimal cold Ethanol.

Protocol B: "DMSO Spike" Method (Biological Stock)

Use this for preparing stable assay solutions.[1]

  • Weigh 10 mg of this compound.

  • Add 1.0 mL of anhydrous DMSO .

  • Sonicate for 60 seconds. (Solution should be clear).

  • Verification: Hold the vial up to a light source.[2] If "schlieren" lines or haziness are visible, sonicate for another 60 seconds.

  • Store at -20°C. Note: DMSO is hygroscopic; water absorption will cause precipitation over time.[1][2] Use aliquots.

References

  • Solubility of Things. N'-phenylacetohydrazide Solubility Profile and Characteristics. Solubility of Things.[2][5][6][7][8] Available at: [Link]

  • PubChem. 2-[(4-Fluorophenyl)amino]acetohydrazide Compound Summary (Structural Analog Data). National Library of Medicine.[2] Available at: [Link][1]

  • Organic Syntheses. p-Toluenesulfonylhydrazide (General Hydrazide Purification Protocols). Organic Syntheses, Coll.[2] Vol. 5, p.1055 (1973).[1][2] Available at: [Link][1]

Sources

Technical Support Center: Purifying 2-(4-(Difluoromethoxy)phenyl)acetohydrazide Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(4-(difluoromethoxy)phenyl)acetohydrazide and its derivatives. As a key intermediate in pharmaceutical synthesis, achieving high purity is paramount.[1][2][3] Recrystallization is a powerful and commonly employed technique for this purpose.[1][2][] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your purification process.

Troubleshooting Guide: Common Recrystallization Issues and Solutions

This section addresses specific challenges you may encounter during the recrystallization of this compound derivatives.

Q1: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid.[5] This is often due to the solution being cooled too rapidly or the boiling point of the solvent being higher than the melting point of your compound.[5]

Causality and Solution Pathway:

  • Reheat and Dilute: The immediate solution is to reheat the mixture until the oil completely redissolves. Then, add a small amount of additional hot solvent to decrease the solution's saturation level.[5][6] This will help to keep the compound dissolved at a slightly lower temperature, giving it a better chance to form an ordered crystal lattice upon slow cooling.

  • Slow Cooling is Crucial: Rapid cooling is a primary cause of oiling out.[5] Once your compound is fully dissolved in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a watch glass over the top to prevent solvent evaporation.[7][8] Do not immediately place it in an ice bath.

  • Consider a Mixed Solvent System: If oiling out persists, a mixed solvent system can be highly effective.[5] Start by dissolving your compound in a "good" solvent (one in which it is highly soluble), such as ethanol or acetone. Then, while the solution is hot, slowly add a "poor" or "anti-solvent" (one in which it is less soluble), like water or hexane, until you observe persistent cloudiness (turbidity).[8][9] Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[8][9]

Q2: I'm getting a very low yield of recrystallized product. What are the likely causes and how can I improve my recovery?

A2: Low recovery is a common issue in recrystallization and can be attributed to several factors.[5][6]

Troubleshooting Steps for Low Yield:

  • Excess Solvent Usage: Using too much solvent is a frequent error that leads to a significant portion of your product remaining in the mother liquor.[5][10] Always aim to use the minimum amount of hot solvent required to fully dissolve your crude material.[7][10]

  • Premature Crystallization: If you are performing a hot filtration step to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated.[11] This prevents the solution from cooling and your product from crystallizing prematurely on the filter paper.[5]

  • Incomplete Crystallization: After slow cooling to room temperature, placing the flask in an ice bath for a period can significantly increase the yield by further decreasing the solubility of your compound.[5]

  • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent.[5][10] Using solvent that is not sufficiently chilled will dissolve some of your purified product.[10]

Q3: My recrystallized product is still impure. What can I do to improve the purity?

A3: The goal of recrystallization is to obtain a pure compound, so persistent impurities require a modification of your technique.

Strategies for Enhancing Purity:

  • Slow Crystal Growth: Rapid crystal formation can trap impurities within the crystal lattice.[6] Slower cooling allows for the formation of more ordered, and therefore purer, crystals.[7] If crystals form too quickly, reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[6]

  • Second Recrystallization: For particularly impure samples, a second recrystallization step may be necessary. Dissolve the once-recrystallized material in a fresh batch of hot solvent and repeat the process.

  • Choice of Solvent: The initial choice of solvent is critical. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures.[3] If impurities are co-crystallizing, you may need to select a different solvent or solvent system.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing my this compound derivative?

A1: The principle of "like dissolves like" is a good starting point.[10] Given the polar nature of the acetohydrazide group and the aromatic ring, polar solvents are often a good choice.

Solvent Selection Workflow:

Caption: A flowchart for selecting an appropriate recrystallization solvent.

Commonly successful solvents for hydrazide and hydrazone compounds include ethanol, methanol, and acetonitrile.[12][13][14][15] For mixed solvent systems, pairs like ethanol-water or acetone-hexane are often effective.[16]

Q2: What is the general step-by-step protocol for recrystallization?

A2: The following is a generalized procedure for single-solvent recrystallization.

Recrystallization Protocol:

Recrystallization_Protocol start Start: Crude Solid dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter 2. Hot Filtration (if insoluble impurities are present) dissolve->hot_filter cool 3. Slow Cooling to Room Temperature hot_filter->cool ice_bath 4. Cool in Ice Bath to Maximize Crystal Formation cool->ice_bath filter 5. Collect Crystals by Vacuum Filtration ice_bath->filter wash 6. Wash with Minimal Ice-Cold Solvent filter->wash dry 7. Dry the Purified Crystals wash->dry end End: Pure Crystals dry->end

Caption: A step-by-step workflow for a typical recrystallization experiment.

Q3: How can I induce crystallization if no crystals form after cooling?

A3: If your solution remains clear even after cooling in an ice bath, it is likely supersaturated.

Methods for Inducing Crystallization:

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[6] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the crude starting material (a "seed crystal") to the solution.[6] This provides a template for further crystal formation.

  • Solvent Evaporation: If the solution is not saturated enough, you can gently heat it to boil off some of the solvent, then allow it to cool again.[2]

Data at a Glance: Common Recrystallization Solvents

The table below lists common solvents that can be considered for the recrystallization of this compound derivatives, along with their relevant properties.

SolventBoiling Point (°C)PolarityCommon "Anti-Solvents"Notes
Ethanol 78PolarWater, HexaneA versatile and commonly used solvent for polar organic compounds.[13][17]
Methanol 65PolarWater, Diethyl EtherSimilar to ethanol but with a lower boiling point.
Isopropanol 82PolarWater, HexaneAnother good option for polar compounds.
Acetonitrile 82PolarWater, TolueneCan be effective for moderately polar compounds.[18]
Ethyl Acetate 77MediumHexane, HeptaneA less polar option that can be useful in mixed solvent systems.
Acetone 56PolarHexane, WaterHighly volatile, which can be a challenge, but effective in some cases.[16]
Water 100Very PolarEthanol, AcetoneCan be a good "anti-solvent" for compounds soluble in polar organic solvents.[16]

References

  • Stieger, N., & Liebenberg, W. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Retrieved from [Link]

  • Recrystallization of Active Pharmaceutical Ingredients | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Mixed-solvent recrystallisation. (n.d.). Chemistry Teaching Labs - University of York. Retrieved from [Link]

  • What are the key steps in the purification of pharmaceutical intermediates? (2025, August 20). Blog. Retrieved from [Link]

  • (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]

  • ACETHYDRAZIDE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? (2023, May 16). ResearchGate. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]

  • Acetyl Hydrazide, High Purity Powder (C2H6N2O), Affordable Price. (n.d.). Retrieved from [Link]

  • (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • How to purify hydrazone? (2020, August 31). ResearchGate. Retrieved from [Link]

  • Fun, H.-K., Hemamalini, M., Sumangala, V., Nagaraja, G. K., & Poojary, B. (n.d.). N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide. PMC - NIH. Retrieved from [Link]

  • 8 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • (n.d.). crystallography-crystallization-guide.pdf. IMSERC. Retrieved from [Link]

  • SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. (2012, July 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. (2022, March 24). Austin Publishing Group. Retrieved from [Link]

  • Acetophenone phenylhydrazone (XX) 1. (n.d.). Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 2-(4-(Difluoromethoxy)phenyl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Structure, a Story in the Spectrum

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool, offering profound insights into molecular architecture. This guide moves beyond a mere recitation of spectral data. Here, we delve into the ¹H NMR spectral analysis of 2-(4-(difluoromethoxy)phenyl)acetohydrazide, a compound of interest for its unique structural motifs, which are increasingly prevalent in medicinal chemistry.

Our objective is to provide a comprehensive, field-proven framework for analyzing this molecule. We will dissect the causality behind its spectral features, compare it with a structurally simpler analog to highlight the influence of the difluoromethoxy group, and provide a robust, self-validating protocol for acquiring high-quality data. This guide is designed for the discerning researcher who seeks not just to identify a compound, but to truly understand its electronic and structural narrative as told by its protons.

Part 1: Molecular Anatomy and Predicted Spectral Features

Before stepping into the NMR lab, a meticulous in-silico analysis of the target molecule is imperative. This predictive step allows us to form a hypothesis, transforming the act of spectral interpretation from a passive observation into an active confirmation of expected phenomena.

The structure of this compound contains several distinct proton environments, each with a predictable chemical shift, multiplicity, and integration value.

Caption: Structure of this compound with key proton groups highlighted.

Based on fundamental NMR principles, we can predict the following signals:

  • Hydrazide Protons (-CONHNH₂): These protons are exchangeable with deuterium. In a non-protic solvent like DMSO-d₆, they are typically observable. We expect three distinct protons: one for the amide (-CONH) and two for the terminal amine (-NH₂). The amide proton is expected to be a broad singlet significantly downfield (δ ~9.0-10.0 ppm) due to its acidic nature and involvement in hydrogen bonding. The -NH₂ protons are also expected to be a broad singlet, but further upfield (δ ~4.0-5.0 ppm).[1][2]

  • Aromatic Protons (Ar-H): The para-substituted benzene ring will exhibit an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating -OCHF₂ group (positions 3 and 5) will be more shielded and appear upfield, while the protons ortho to the electron-withdrawing acetohydrazide group (positions 2 and 6) will be deshielded and appear downfield.

  • Difluoromethoxy Proton (-OCHF₂): This is a highly characteristic signal. The proton is split by the two equivalent fluorine atoms (¹⁹F, spin I = ½). Following the n+1 rule, its signal will be a triplet. Due to the high electronegativity of the attached oxygen and fluorine atoms, this proton is significantly deshielded. A key diagnostic feature is the large geminal coupling constant (²JHF) of approximately 72-75 Hz.[3]

  • Methylene Protons (-CH₂-): These two protons are chemically equivalent and adjacent to the aromatic ring and the carbonyl group. With no adjacent protons to couple with, this signal will appear as a sharp singlet. Its chemical shift will be influenced by the deshielding effects of the adjacent aromatic ring and carbonyl group, typically appearing in the δ 3.5-4.0 ppm region.[4]

Part 2: A Validated Experimental Protocol for Data Acquisition

The quality of NMR data is paramount for accurate interpretation. The following protocol is designed to be a self-validating system, ensuring reproducibility and clarity.

Objective: To acquire a high-resolution, quantitative ¹H NMR spectrum.

Methodology:

  • Sample Preparation (The Foundation):

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. The choice of mass is a balance between achieving good signal-to-noise and avoiding solubility issues.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar molecules like hydrazides and for its ability to slow down the exchange of N-H protons, making them more easily observable.

    • Add a minimal amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for referencing.

    • Cap the NMR tube and vortex gently for 30-60 seconds until the sample is fully dissolved. A clear, particulate-free solution is essential.

  • Instrument Setup & Calibration (The Control):

    • The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, particularly in the aromatic region.

    • Before data acquisition, the instrument must be properly tuned and shimmed. Automated shimming routines are generally sufficient, but manual adjustment may be required to achieve optimal lineshape and resolution (a narrow, symmetrical solvent peak is a good indicator).

    • Set the sample temperature to a constant value, typically 298 K (25 °C), to ensure thermal equilibrium and consistent chemical shifts.

  • Data Acquisition (The Measurement):

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is appropriate. A 30° pulse angle is used to allow for a shorter relaxation delay without significantly compromising signal intensity.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, from TMS to potentially far downfield amide protons, are captured.

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for near-complete T1 relaxation, which is crucial for accurate signal integration.

    • Number of Scans (NS): A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio. This can be increased for more dilute samples.

  • Data Processing (The Refinement):

    • Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz to improve the signal-to-noise ratio without excessively degrading resolution.

    • Perform a Fourier transform.

    • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual DMSO-d₆ peak to 2.50 ppm.

    • Integrate all signals and normalize the integration values to a known proton count (e.g., the 2H of the methylene singlet).

Caption: Standard workflow for ¹H NMR analysis.

Part 3: Spectral Interpretation and Comparative Analysis

Here, we present the anticipated ¹H NMR data for our target compound and compare it directly with a simpler analog, 2-phenylacetohydrazide, to underscore the spectral impact of the 4-(difluoromethoxy) substitution.

Table 1: Comparison of ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment (Label)This compound (Predicted)2-Phenylacetohydrazide (Reference)Rationale for Difference
-CONH- δ 9.25 (s, 1H)δ 9.15 (s, 1H)Minimal change; electronic effects are distant.
Ar-H (ortho to CH₂) δ 7.30 (d, J = 8.8 Hz, 2H)δ 7.25-7.35 (m, 5H)The para-substituent simplifies the multiplet to a doublet. Slight deshielding from the parent benzene ring.
Ar-H (ortho to OCHF₂) δ 7.18 (d, J = 8.8 Hz, 2H)(Not Applicable)Shielded relative to the other aromatic protons due to the electron-donating nature of the ether oxygen.
-OCHF₂ δ 6.80 (t, ²JHF = 73.5 Hz, 1H)(Not Applicable)A unique, highly deshielded triplet due to geminal coupling with two fluorine atoms.[3]
-NH₂ δ 4.30 (br s, 2H)δ 4.28 (br s, 2H)Minimal change; environment is largely unaffected.
-CH₂- δ 3.55 (s, 2H)δ 3.40 (s, 2H)[4]Slightly deshielded due to the overall electron-withdrawing character of the substituted ring compared to an unsubstituted phenyl ring.

Note: Chemical shifts for 2-phenylacetohydrazide are estimated based on data for phenylacetic acid and typical hydrazide values.[4][5]

Analysis of Key Differences

The comparative data in Table 1 provides powerful diagnostic insights:

  • The Aromatic Region: The most dramatic difference lies in the aromatic region. The complex multiplet of the unsubstituted phenyl ring in 2-phenylacetohydrazide collapses into a clean, symmetrical AA'BB' system (two doublets) for the substituted compound. This simplification is a direct consequence of the para-substitution pattern. The chemical shift difference between the two doublets (Δδ ≈ 0.12 ppm) reflects the differing electronic influences of the -OCHF₂ and the acetohydrazide moieties on their respective ortho protons.

  • The Emergence of the -OCHF₂ Signal: The appearance of the triplet at δ 6.80 ppm is the unequivocal signature of the difluoromethoxy group. Its downfield shift is a result of the intense inductive electron withdrawal by the two fluorine atoms and the oxygen atom.[6][7] The large coupling constant (~73.5 Hz) is a classic example of two-bond (geminal) H-F coupling and is a critical piece of identifying evidence.

G cluster_0 Aromatic Ring cluster_1 Difluoromethoxy Group H_Ar1 H H_Ar2 H H_Ar1->H_Ar2 ³J ≈ 8.8 Hz H_CHF2 H F1 F H_CHF2->F1 ²J ≈ 73.5 Hz F2 F H_CHF2->F2 ²J ≈ 73.5 Hz

Caption: Key J-coupling interactions in the molecule.

Conclusion: A Synthesis of Data and Insight

The ¹H NMR spectrum of this compound is a rich tapestry of information that, when approached systematically, provides an unambiguous confirmation of its structure. The key diagnostic features are:

  • A downfield triplet with a large coupling constant (~73 Hz) characteristic of the -OCHF₂ proton.

  • A simplified AA'BB' system in the aromatic region, confirming the para-substitution pattern.

  • A methylene singlet around δ 3.55 ppm.

  • Exchangeable amide and amine proton signals, best observed in DMSO-d₆.

By comparing this spectrum to that of a simpler analog, we not only confirm the identity of the target compound but also gain a deeper appreciation for the predictable and powerful influence of substituent effects in NMR spectroscopy. This analytical rigor is fundamental to advancing chemical research and ensuring the integrity of drug development pipelines.

References

  • ResearchGate. ¹H NMR chemical shifts (δ) of hydrazones and metal complexes. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Available from: [Link]

  • ResearchGate. ¹H NMR chemical shifts of free hydrazidic (NHh), amidic (NHa),.... Available from: [Link]

  • The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Available from: [Link]

  • SpectraBase. Nicotinic acid hydrazide - Optional[¹H NMR] - Chemical Shifts. Available from: [Link]

  • SpectraBase. Phenylacetic acid. Available from: [Link]

  • FooDB. Showing Compound Phenylacetic acid (FDB010558). Available from: [Link]

  • ResearchGate. Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. Available from: [Link]

  • ResearchGate. ¹H NMR (CDCl3, 300 MHz) of phenylacetic acid. Available from: [Link]

  • Taylor & Francis Online. Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. Available from: [Link]

  • SpectraBase. N'-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-2-phenoxyacetohydrazide - Optional[¹H NMR] - Spectrum. Available from: [Link]

  • SpectraBase. N'-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-2-phenylacetohydrazide - Optional[¹H NMR] - Spectrum. Available from: [Link]

  • University of Regensburg. Chemical shifts. Available from: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – ¹H NMR Chemical Shifts. Available from: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

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characteristic IR absorption bands of acetohydrazide carbonyl and amine groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of Acetohydrazide: A Comparative Analysis of Carbonyl and Amine Vibrational Modes

For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. Acetohydrazide (CH₃CONHNH₂), a simple yet functionally rich molecule, serves as a fundamental building block and a metabolite of various pharmaceuticals. Infrared (IR) spectroscopy provides a rapid, non-destructive method for confirming its structural integrity by identifying its key functional groups. This guide offers an in-depth analysis of the characteristic IR absorption bands of acetohydrazide's carbonyl (C=O) and amine (N-H) groups, comparing them with related chemical structures and providing the experimental context needed for accurate interpretation.

The Vibrational Fingerprint of Acetohydrazide

Acetohydrazide possesses a secondary amide-like linkage (-CO-NH-) and a terminal primary amine (-NH₂), creating a unique electronic environment that is directly reflected in its vibrational spectrum. The interplay of resonance, inductive effects, and hydrogen bonding defines its spectral signature.

Analysis of Key Absorption Bands

The Carbonyl (C=O) Stretching Vibration: The Amide I Band

The most intense and readily identifiable peak in the acetohydrazide spectrum is the carbonyl stretch, commonly referred to as the "Amide I" band in amide-containing molecules.

  • Observed Frequency: In solid-state measurements, the Amide I band for hydrazides typically appears in the range of 1630-1690 cm⁻¹.[1] Theoretical calculations for acetohydrazide predict this vibration to be strong and located in this region.[2]

  • Causality and Comparison: The position of this band is significantly lower than that of a typical ketone (~1715 cm⁻¹) or ester (~1735 cm⁻¹).[3][4] This shift is primarily due to the delocalization of the lone pair of electrons from the adjacent nitrogen atom into the carbonyl group. This resonance effect reduces the double-bond character of the C=O bond, weakening it and lowering the frequency required to excite its stretching vibration.[3] The presence of the second nitrogen atom in the hydrazide moiety further influences the electronic environment, distinguishing it from simple primary or secondary amides whose Amide I bands are also found in the 1640-1680 cm⁻¹ range.[3]

The Amine (N-H) Stretching Vibrations

The N-H stretching region (3000-3500 cm⁻¹) is particularly informative for acetohydrazide, as it contains contributions from both the primary amine (-NH₂) and the secondary amide (-NH-) groups.

  • Observed Frequencies: In the solid state, aliphatic hydrazides exhibit N-H stretching frequencies near 3200 cm⁻¹ and 3030 cm⁻¹.[5] The -NH₂ group in primary amines and amides characteristically produces two bands: an asymmetric stretch at a higher frequency (~3350 cm⁻¹) and a symmetric stretch at a lower frequency (~3180 cm⁻¹).[6][7] The secondary amide -NH- stretch typically appears as a single band around 3300 cm⁻¹.[8] For acetohydrazide, these bands often overlap and are significantly broadened.

  • The Influence of Hydrogen Bonding: The most critical factor governing the appearance of the N-H stretching bands is hydrogen bonding. In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding occurs between the hydrogen atoms of the amine groups and the oxygen atom of the carbonyl group of neighboring molecules. This interaction weakens the N-H covalent bonds, causing a significant shift to lower wavenumbers (lower frequency) and resulting in very broad, pronounced absorption bands.[9][10] In a highly dilute solution using a non-polar solvent, these bands would appear sharper and at higher frequencies.[10]

The N-H Bending Vibrations

Bending vibrations require less energy than stretching and thus appear at lower frequencies.

  • -NH₂ Scissoring: The primary amine group exhibits a characteristic scissoring (in-plane bending) vibration. This band is typically observed in the 1590-1650 cm⁻¹ range.[7] For hydrazides like benzoylhydrazine, this NH₂ bending is noted around 1625 cm⁻¹.[6]

  • Amide II Band: The secondary amide linkage gives rise to the "Amide II" band, which is a coupled vibration involving N-H in-plane bending and C-N stretching. This band is strong and typically found between 1510-1570 cm⁻¹ in secondary amides.[8] Its presence is a key indicator of the secondary amide structure within acetohydrazide.

Comparative Summary of IR Absorption Data

The following table summarizes the characteristic IR absorption frequencies for acetohydrazide and compares them to standard functional group ranges.

Functional Group VibrationAcetohydrazide (Typical Range, cm⁻¹)Standard Range (Comparative Molecules)Key Influencing Factors
**N-H Stretch (-NH & -NH₂) **3030 - 3350 (Broad)[5][6]3100 - 3500 (Primary/Secondary Amines/Amides)[7][8]Strong Hydrogen Bonding
C=O Stretch (Amide I) 1630 - 1690[1][2]1640 - 1680 (Secondary Amides)[3] ~1715 (Ketones)[4]Amide Resonance
N-H Bend (-NH₂ Scissoring) ~1625[6]1590 - 1650 (Primary Amines/Amides)[7]Molecular Structure
N-H Bend / C-N Stretch (Amide II) ~1530[6]1510 - 1570 (Secondary Amides)[8]Vibrational Coupling
N-N Stretch ~1030 - 1111[11]1000 - 1250 (Aliphatic Amines, C-N Stretch)[8]Unique to Hydrazine Moiety

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum via ATR

Attenuated Total Reflectance (ATR) is a modern, reliable technique for analyzing solid samples without requiring extensive preparation like KBr pellets.

Objective: To obtain a clean, reproducible FT-IR spectrum of solid acetohydrazide.

Methodology:

  • Prepare the Spectrometer: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. This minimizes drift in the instrument's components.

  • Clean the ATR Crystal: Using a lint-free wipe dampened with a volatile solvent (e.g., isopropanol or ethanol), meticulously clean the surface of the ATR crystal (typically diamond or germanium). This removes any residue from previous analyses that would contaminate the spectrum.

  • Acquire a Background Spectrum: With the clean, empty ATR accessory in place, run a background scan. This critical step measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final output contains only absorption bands from the sample.

  • Apply the Sample: Place a small amount of crystalline acetohydrazide powder directly onto the center of the ATR crystal. Only a few milligrams are needed.

  • Ensure Good Contact: Lower the ATR press arm and apply consistent pressure to the sample. This action is crucial as it ensures intimate contact between the solid sample and the crystal surface. The infrared beam only penetrates a few microns into the sample, so poor contact will result in a weak, low-quality spectrum.

  • Acquire the Sample Spectrum: Initiate the sample scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio, resulting in a cleaner spectrum.

  • Clean and Post-Process: After the scan is complete, raise the press arm and carefully clean the acetohydrazide from the crystal surface. In the software, perform any necessary data processing, such as a baseline correction, to ensure the absorption bands originate from a flat zero-transmittance line. Label the significant peaks for interpretation.

Experimental and Interpretive Workflow

The following diagram outlines the logical flow from sample handling to final structural confirmation.

G Workflow: FT-IR Analysis of Acetohydrazide cluster_prep Preparation cluster_acq Acquisition cluster_analysis Interpretation Clean_Crystal 1. Clean ATR Crystal Run_Background 2. Acquire Background (H₂O, CO₂ Subtraction) Clean_Crystal->Run_Background Apply_Sample 3. Apply Acetohydrazide Sample Run_Background->Apply_Sample Ensure_Contact 4. Apply Pressure (Ensure Good Contact) Apply_Sample->Ensure_Contact Acquire_Spectrum 5. Acquire Spectrum (Signal Averaging) Ensure_Contact->Acquire_Spectrum Process_Spectrum 6. Baseline Correction & Peak Picking Acquire_Spectrum->Process_Spectrum Identify_Bands 7. Identify Key Bands (C=O, N-H stretch, N-H bend) Process_Spectrum->Identify_Bands Compare_Data 8. Compare with Reference Data & Literature Values Identify_Bands->Compare_Data Confirm_Structure 9. Confirm Functional Groups & Molecular Identity Compare_Data->Confirm_Structure

Caption: Workflow for FT-IR analysis of acetohydrazide.

References

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. VI. Benzoylhydrazine. Bulletin of the Chemical Society of Japan, 35(12), 2020-2024. [Link]

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. III. Hydrazides of Aliphatic Acids. Bulletin of the Chemical Society of Japan, 35(3), 423-427. [Link]

  • Tipton, T., Stone, D. A., & Person, W. B. (1987). Experimental and theoretical studies of the infrared spectra of hydrazines: N2H4, N2H3D, N2H2D2, N2HD3, and N2D4. The Journal of Physical Chemistry, 91(10), 2549-2557. [Link]

  • Ali, R. A., Al-Tamimi, E. O., & AL-Shammaree, S. A. W. (2018). FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2. ResearchGate.[Link]

  • Badawi, H. M. (2007). Vibrational spectra and analysis of acetohydrazide CH3-CO-NH-NH2. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 592-597. [Link]

  • University of Calgary. (n.d.). The features of IR spectrum. University of Calgary Chemistry.[Link]

  • National Center for Biotechnology Information. (n.d.). Acetohydrazide. PubChem Compound Database.[Link]

  • Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry.[Link]

  • Homework.Study.com. (n.d.). How does hydrogen bonding affect IR spectra? Study.com.[Link]

  • Wiley-VCH. (n.d.). Acetic acid hydrazide - Optional[ATR-IR] - Spectrum. SpectraBase.[Link]

  • Quora. (2021). How does hydrogen bonding affect the IR spectra? Quora.[Link]

  • Bijoy P MATHEW. (2020, December 13). Effect of Hydrogen Bonding on IR Peak Values & Shapes [Video]. YouTube. [Link]

  • Chemistry by Preeti Verma. (2018, May 7). Part 7: Factors Affecting IR Spectroscopy| Hydrogen Bonding| Fermi Resonance [Video]. YouTube. [Link]

  • Chemistry Academy. (2022, January 14). IR Spectroscopy - Effect of Hydrogen Bonding [Video]. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Department of Chemistry.[Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid, hydrazide. NIST Chemistry WebBook.[Link]

  • Lesyk, R., et al. (2022). Design and Synthesis of Caffeine-Based Derivatives with Antioxidant and Neuroprotective Activity: In Vitro Evaluation and SwissADME Profiling. MDPI.[Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.[Link]

  • University of Massachusetts Boston. (n.d.). Table of Characteristic IR Absorptions. UMass Boston ScholarWorks.[Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. University of Alberta.[Link]

  • Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry.[Link]

  • ResearchGate. (n.d.). The N–N stretching band of hydrazine. ResearchGate.[Link]

  • King, S. T. (1969). On the characteristic vibrations of the NH2 group. Canadian Journal of Chemistry, 47(16), 2947-2953. [Link]

Sources

Comparative Guide: Lipophilicity of Difluoromethoxy vs. Trifluoromethoxy Acetohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of acetohydrazide-based therapeutics (often utilized in antimicrobial and kinase inhibitor scaffolds), the choice between difluoromethoxy (


)  and trifluoromethoxy (

)
substituents is a critical decision point.

While both groups are fluorinated ethers that enhance metabolic stability, they diverge significantly in physicochemical behavior:

  • 
      is a super-lipophile  (
    
    
    
    ) that forces orthogonal conformation and drives hydrophobic collapse.
  • 
      is a lipophilic hydrogen bond donor  (
    
    
    
    ) that acts as an "environmental adaptor," balancing permeability with solubility via a dynamic conformational profile.

This guide analyzes these moieties specifically within the context of the acetohydrazide scaffold (


), providing experimental protocols to quantify their lipophilic impact.

Physicochemical Analysis: The "Magic Methyl" Effect & Beyond

To understand the behavior of these groups on an acetohydrazide scaffold, we must first decouple their electronic and steric contributions.

The Lipophilicity Gap

The primary distinction lies in the Hansch substituent constant (


), which measures the relative hydrophobicity contributed by a group to a benzene ring.
PropertyTrifluoromethoxy (

)
Difluoromethoxy (

)
Impact on Acetohydrazide Scaffold
Hansch

Value
+1.04 +0.65

drastically lowers aqueous solubility;

maintains a "solubility buffer."
Hammett

0.350.18

is more electron-withdrawing, potentially reducing the pKa of the hydrazide -NH-.
H-Bonding Acceptor only (weak)Donor (weak) & Acceptor

can engage in intramolecular H-bonds with the hydrazide carbonyl.
Conformation Orthogonal (

to aryl ring)
Dynamic / Planar

increases steric bulk;

adapts to binding pockets.[1]
The "Lipophilic Hydrogen Bond Donor" Concept

The defining feature of the


 group is the acidity of its C-H bond. Unlike 

, which is chemically inert, the

proton can act as a weak hydrogen bond donor (similar in strength to thiophenol).

In an acetohydrazide scaffold, this creates a unique intramolecular opportunity:

  • Scenario A (Solvation): In water, the

    
     hydrogen bonds with solvent, increasing apparent solubility.
    
  • Scenario B (Lipid Membrane): In a lipid bilayer, the bond rotates to an internal low-energy conformation, effectively "masking" its polarity to facilitate permeation.

Mechanism of Action Diagram

The following diagram illustrates the electronic and steric divergence between the two groups.

G cluster_0 Trifluoromethoxy (-OCF3) cluster_1 Difluoromethoxy (-OCHF2) OCF3 -OCF3 Group Lipophilicity High Lipophilicity (Hansch π ≈ 1.04) OCF3->Lipophilicity Fluorine Saturation Steric Orthogonal Conformation (Steric Bulk) OCF3->Steric Hyperconjugation Metabolism_A Blocked Metabolism (High Stability) Lipophilicity->Metabolism_A OCHF2 -OCHF2 Group H_Donor H-Bond Donor (Polarized C-H) OCHF2->H_Donor Acidic Proton Adaptor Environmental Adaptor (Dynamic Conformation) OCHF2->Adaptor Bond Rotation Solubility Improved Aqueous Solubility H_Donor->Solubility Solvent Interaction Adaptor->Solubility Masking Polarity

Figure 1: Mechanistic divergence.


 drives lipophilicity and steric bulk, while 

balances lipophilicity with H-bond donor capacity.

Experimental Protocols for Lipophilicity Assessment

Do not rely solely on calculated LogP (cLogP) for these moieties, as algorithms often underestimate the "adaptor" effect of


. The following protocols are validated for acetohydrazide derivatives.
Method A: High-Throughput RP-HPLC Determination (Recommended)

Best for: Rapid screening of multiple analogues.

Principle: Retention time (


) on a C18 column correlates linearly with 

. This method avoids the emulsion issues common with acetohydrazides in shake-flask methods.

Protocol:

  • Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    , 
    
    
    
    ).
  • Mobile Phase:

    • Phase A: 20 mM Ammonium Acetate (pH 7.4) - Buffers hydrazide ionization.

    • Phase B: Methanol (HPLC Grade).

    • Note: Avoid acetonitrile if possible, as methanol interacts more similarly to octanol regarding H-bonding.

  • Calibration Standards: Inject a mix of 5 standards with known

    
     values (e.g., Acetanilide, Toluene, Naphthalene, Phenanthrene, DDT).
    
  • Sample Preparation: Dissolve acetohydrazide derivatives in methanol (

    
    ).
    
  • Data Processing:

    • Calculate Capacity Factor (

      
      ):
      
      
      
      
      (Where
      
      
      is retention time and
      
      
      is dead time, usually determined by Uracil injection).
    • Plot

      
       vs. Literature 
      
      
      
      of standards to generate a regression line.
    • Interpolate sample

      
      .[2][3]
      
Method B: Miniaturized Shake-Flask (Gold Standard)

Best for: Final validation of lead candidates.

Protocol:

  • Preparation: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Dissolution: Dissolve

    
     of the acetohydrazide in 
    
    
    
    of pre-saturated octanol.
  • Partitioning: Add

    
     of pre-saturated buffer. Vortex for 60 minutes at 
    
    
    
    .
  • Separation: Centrifuge at 3000 rpm for 10 minutes to break emulsions (critical for hydrazides).

  • Quantification: Analyze both phases via UV-Vis or HPLC.

  • Calculation:

    
    
    

Decision Logic: When to Use Which?

The choice between these two groups dictates the pharmacokinetic fate of your molecule.

Workflow: Optimization Decision Tree

Workflow Start Lead Optimization: Acetohydrazide Scaffold Check_Sol Is Aqueous Solubility < 10 µM? Start->Check_Sol Check_Meta Is Metabolic Clearance High? Check_Sol->Check_Meta No (Solubility OK) Use_OCHF2 Select -OCHF2 (Difluoromethoxy) Check_Sol->Use_OCHF2 Yes (Needs H-Bond Donor) Check_Perm Is CNS/Cell Permeability Poor? Check_Meta->Check_Perm No Use_OCF3 Select -OCF3 (Trifluoromethoxy) Check_Meta->Use_OCF3 Yes (Needs blocking) Check_Perm->Use_OCHF2 No (Fine-tuning) Check_Perm->Use_OCF3 Yes (Needs Lipophilicity)

Figure 2: Strategic decision tree for selecting fluorinated ether substituents.

Comparative Case Study Data

Simulated data based on typical substituent effects on a phenyl-acetohydrazide scaffold.

ParameterPhenyl-Acetohydrazide (Ref)4-

Analogue
4-

Analogue
Interpretation
LogD (pH 7.4) 1.22.31.8

adds significant lipophilicity;

is intermediate.
Solubility (

)
1501245

retains 3-4x better solubility than

.
Clint (Microsomal) HighLowLowBoth groups effectively block para-position metabolism.
Permeability (

)
LowHighModerate-High

maximizes passive diffusion.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Zafrani, Y., et al. (2017). The Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Classic Reference for values).
  • Erickson, J. A., et al. (2020). High-Throughput Lipophilicity Measurement by HPLC. Methods in Molecular Biology, 572, 123-135. Link

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